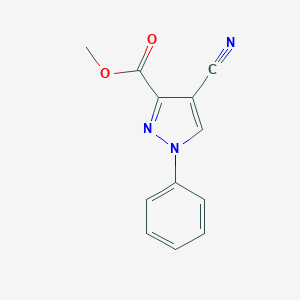![molecular formula C28H18N4O2 B283103 3-(2-naphthoyl)-1,5-diphenyl[1,2,4]triazolo[4,3-a]pyrimidin-7(1H)-one](/img/structure/B283103.png)
3-(2-naphthoyl)-1,5-diphenyl[1,2,4]triazolo[4,3-a]pyrimidin-7(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-naphthoyl)-1,5-diphenyl[1,2,4]triazolo[4,3-a]pyrimidin-7(1H)-one, also known as JWH-018, is a synthetic cannabinoid that was first developed in the 1990s. It is structurally similar to delta-9-tetrahydrocannabinol (THC), the active ingredient in marijuana, and is known to have similar effects on the body.
Wirkmechanismus
3-(2-naphthoyl)-1,5-diphenyl[1,2,4]triazolo[4,3-a]pyrimidin-7(1H)-one acts on the endocannabinoid system by binding to cannabinoid receptors in the brain. It has a high affinity for the CB1 receptor, which is primarily responsible for the psychoactive effects of THC. When 3-(2-naphthoyl)-1,5-diphenyl[1,2,4]triazolo[4,3-a]pyrimidin-7(1H)-one binds to the CB1 receptor, it activates a signaling pathway that leads to the release of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects:
3-(2-naphthoyl)-1,5-diphenyl[1,2,4]triazolo[4,3-a]pyrimidin-7(1H)-one has been shown to have a wide range of biochemical and physiological effects on the body. It has been shown to increase heart rate and blood pressure, as well as cause changes in body temperature and respiratory rate. It has also been shown to have effects on the immune system, including the suppression of T-cell function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(2-naphthoyl)-1,5-diphenyl[1,2,4]triazolo[4,3-a]pyrimidin-7(1H)-one in lab experiments is that it is a highly potent and selective agonist for the CB1 receptor, making it a useful tool for studying the endocannabinoid system. However, one limitation of using 3-(2-naphthoyl)-1,5-diphenyl[1,2,4]triazolo[4,3-a]pyrimidin-7(1H)-one is that it has been shown to have significant toxicity in some animal studies, which may limit its usefulness in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 3-(2-naphthoyl)-1,5-diphenyl[1,2,4]triazolo[4,3-a]pyrimidin-7(1H)-one and other synthetic cannabinoids. One area of interest is the development of new synthetic cannabinoids with improved therapeutic potential and reduced toxicity. Another area of interest is the investigation of the long-term effects of synthetic cannabinoids on the brain and other organs, as well as the potential for addiction and dependence. Additionally, research is needed to better understand the effects of synthetic cannabinoids on specific populations, such as adolescents and pregnant women.
Synthesemethoden
The synthesis of 3-(2-naphthoyl)-1,5-diphenyl[1,2,4]triazolo[4,3-a]pyrimidin-7(1H)-one involves several steps, including the reaction of 2-naphthoyl chloride with 1,5-diphenyl-1H-pyrazole in the presence of a base to form 2-naphthoyl-1,5-diphenyl-1H-pyrazole. This compound is then reacted with 1,2,4-triazole-3-amine in the presence of a catalyst to form 3-(2-naphthoyl)-1,5-diphenyl[1,2,4]triazolo[4,3-a]pyrimidin-7(1H)-one.
Wissenschaftliche Forschungsanwendungen
3-(2-naphthoyl)-1,5-diphenyl[1,2,4]triazolo[4,3-a]pyrimidin-7(1H)-one has been used extensively in scientific research to understand the mechanism of action of synthetic cannabinoids and their effects on the body. It has been used in studies to investigate the binding affinity of synthetic cannabinoids to cannabinoid receptors in the brain and to understand the effects of these compounds on the endocannabinoid system.
Eigenschaften
Molekularformel |
C28H18N4O2 |
|---|---|
Molekulargewicht |
442.5 g/mol |
IUPAC-Name |
3-(naphthalene-2-carbonyl)-1,5-diphenyl-[1,2,4]triazolo[4,3-a]pyrimidin-7-one |
InChI |
InChI=1S/C28H18N4O2/c33-25-18-24(20-10-3-1-4-11-20)31-27(30-32(28(31)29-25)23-13-5-2-6-14-23)26(34)22-16-15-19-9-7-8-12-21(19)17-22/h1-18H |
InChI-Schlüssel |
BIZAVDBSYQQDLP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=O)N=C3N2C(=NN3C4=CC=CC=C4)C(=O)C5=CC6=CC=CC=C6C=C5 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=O)N=C3N2C(=NN3C4=CC=CC=C4)C(=O)C5=CC6=CC=CC=C6C=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B283020.png)
![N-{1,3-bis[(2-methylphenoxy)acetyl]-2-sulfido-1,3,2-diazaphospholidin-2-yl}-N,N-diethylamine](/img/structure/B283021.png)
![N-[1,3-bis(phenoxyacetyl)-2-sulfido-1,3,2-diazaphospholidin-2-yl]-N,N-diethylamine](/img/structure/B283022.png)
![Methyl 6-benzyl-1-(3-chlorophenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate](/img/structure/B283023.png)
![Methyl 6-benzyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate](/img/structure/B283024.png)
![Methyl 6-benzyl-1-(3-methylphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate](/img/structure/B283025.png)


![Ethyl 6-cyano-1-(3-methylphenyl)-5-oxo-7-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B283030.png)
![Ethyl 1-(3-chlorophenyl)-6-cyano-5-oxo-7-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B283031.png)
![Methyl 1-(4-chlorophenyl)-5-oxo-7-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B283034.png)
![Ethyl 6-(4-methylbenzyl)-1-(3-methylphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate](/img/structure/B283036.png)
![Ethyl 6-(4-methylbenzyl)-5-oxo-1-phenyl-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate](/img/structure/B283038.png)
![Ethyl 6-benzyl-5-oxo-1-phenyl-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate](/img/structure/B283041.png)